molecular formula C18H22N2O3 B1384940 N-(5-Amino-2-methoxyphenyl)-2-isobutoxybenzamide CAS No. 1020055-59-7

N-(5-Amino-2-methoxyphenyl)-2-isobutoxybenzamide

Cat. No.: B1384940
CAS No.: 1020055-59-7
M. Wt: 314.4 g/mol
InChI Key: NQJDIWATTDTYFG-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)-2-isobutoxybenzamide is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes an amino group, a methoxy group, and an isobutoxybenzamide moiety. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methoxyphenyl)-2-isobutoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methoxyphenyl)-2-isobutoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction may produce amines or hydroxylamines .

Scientific Research Applications

N-(5-Amino-2-methoxyphenyl)-2-isobutoxybenzamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe to study enzyme activities or as a ligand in receptor binding studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a component in specialty chemicals

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-isobutoxybenzamide involves its interaction with specific molecular targets. The amino group and methoxy group may participate in hydrogen bonding or electrostatic interactions with target proteins or enzymes. The isobutoxybenzamide moiety may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

    N-(5-Amino-2-methoxyphenyl)acetamide: Similar structure but with an acetamide group instead of an isobutoxybenzamide group.

    N-(5-Amino-2-methoxyphenyl)-2-pyrrolidin-1-yl: Contains a pyrrolidinyl group instead of an isobutoxybenzamide group.

    N-(5-Amino-2-methoxyphenyl)-2-piperidin-1-yl: Contains a piperidinyl group instead of an isobutoxybenzamide group .

Uniqueness

N-(5-Amino-2-methoxyphenyl)-2-isobutoxybenzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its isobutoxybenzamide moiety differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct pharmacokinetic properties.

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-2-(2-methylpropoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-12(2)11-23-16-7-5-4-6-14(16)18(21)20-15-10-13(19)8-9-17(15)22-3/h4-10,12H,11,19H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJDIWATTDTYFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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